2-(1H-pyrazol-1-yl)ethanol

Description

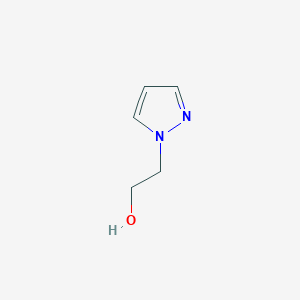

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-5-4-7-3-1-2-6-7/h1-3,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFBKDSQMUFYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285019 | |

| Record name | 2-(1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6314-23-4 | |

| Record name | 1H-Pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6314-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 40236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-pyrazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(1H-pyrazol-1-yl)ethanol from pyrazole and 2-bromoethanol.

Introduction: The Significance of Pyrazole Derivatives in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a multitude of FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][3] The metabolic stability of the pyrazole ring, coupled with its capacity for diverse substitutions, makes it a "privileged scaffold" in the rational design of novel therapeutics.[4][5] Pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4][6] The synthesis of specific, functionalized pyrazoles is therefore a critical endeavor for researchers in drug development. This guide provides a comprehensive, in-depth look at the synthesis of 2-(1H-pyrazol-1-yl)ethanol, a valuable building block for more complex pharmaceutical agents.

Mechanistic Insights: The N-Alkylation of Pyrazole

The synthesis of this compound from pyrazole and 2-bromoethanol is a classic example of N-alkylation. This reaction proceeds via a nucleophilic substitution mechanism.

The Role of the Base

The initial and crucial step is the deprotonation of the pyrazole ring. Pyrazole is weakly acidic, and a suitable base is required to remove the proton from one of the nitrogen atoms, generating the pyrazolate anion. This anion is a potent nucleophile. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The choice of base can significantly influence the reaction's regioselectivity.

Regioselectivity in Pyrazole Alkylation

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling which of the two nitrogen atoms is alkylated.[7][8] For pyrazole itself, the two nitrogens are equivalent. However, for substituted pyrazoles, steric and electronic factors come into play.[8][9] The regioselectivity can be influenced by the nature of the base, the solvent, and the alkylating agent.[7][8] While not a factor in the synthesis of this compound from unsubstituted pyrazole, understanding these principles is vital for researchers looking to apply this methodology to more complex pyrazole derivatives.

The Nucleophilic Attack

Once the pyrazolate anion is formed, it acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent bromine atom. The reaction proceeds via an SN2 mechanism, where the pyrazolate anion displaces the bromide ion, forming the desired C-N bond and yielding this compound.

Reaction Mechanism Diagram

Caption: The two-step mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrazole | 68.08 | 5.00 g | 0.0735 |

| 2-Bromoethanol | 124.97 | 10.2 g (6.8 mL) | 0.0816 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 12.2 g | 0.0883 |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add pyrazole (5.00 g, 0.0735 mol), potassium carbonate (12.2 g, 0.0883 mol), and acetonitrile (100 mL).

-

Addition of Reagents: Stir the mixture at room temperature for 15 minutes. To this suspension, add 2-bromoethanol (6.8 mL, 0.0816 mol) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a colorless oil.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Advanced Considerations and Alternative Methodologies

Phase-Transfer Catalysis

An alternative and often "greener" approach to N-alkylation is the use of phase-transfer catalysis (PTC).[10][11][12] This method is particularly advantageous as it can often be performed without a solvent or in more environmentally friendly solvents.[10][12] In a PTC system, a quaternary ammonium salt (such as tetrabutylammonium bromide) facilitates the transfer of the pyrazolate anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[10][13] This can lead to higher yields and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. The N-alkylation of pyrazoles can often be completed in a matter of minutes under microwave irradiation, compared to the several hours required for conventional heating. This rapid heating can also lead to cleaner reactions and higher yields.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are typical spectroscopic data for this compound.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, 1H), 7.50 (d, 1H), 6.25 (t, 1H), 4.20 (t, 2H), 3.95 (t, 2H), 2.50 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.5, 129.0, 105.5, 61.0, 53.0 |

| IR (neat) | 3350 cm⁻¹ (broad, O-H stretch), 2940 cm⁻¹, 1520 cm⁻¹, 1050 cm⁻¹ (C-O stretch)[14] |

| Mass Spec (ESI+) | m/z 113.07 [M+H]⁺ |

Conclusion

The synthesis of this compound is a fundamental transformation in heterocyclic chemistry with significant implications for drug discovery. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and consideration of alternative methodologies will enable researchers to efficiently produce this valuable intermediate. The continued exploration of pyrazole chemistry is certain to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]

- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Comprehensive Technical Guide to the Synthesis of 2-(1H-pyrazol-1-yl)ethanol via N-Alkylation of Pyrazole

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(1H-pyrazol-1-yl)ethanol, a pivotal building block in medicinal chemistry and drug development. The focus is on the N-alkylation of the pyrazole heterocycle, a fundamental and versatile reaction in organic synthesis. This document delves into the underlying reaction mechanisms, compares various synthetic protocols, offers detailed experimental procedures, and provides critical insights into process optimization and safety. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries, aiming to equip them with the theoretical knowledge and practical expertise required for the efficient and safe production of this valuable intermediate.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The N-alkylation of the pyrazole ring is a primary strategy for modulating the physicochemical and pharmacological profiles of these molecules, making it a reaction of profound importance.[3]

This guide focuses specifically on the synthesis of this compound. This molecule serves as a key intermediate, incorporating a reactive hydroxyl group that allows for further functionalization, enabling its integration into more complex molecular architectures for drug discovery and material science applications.

The Chemical Rationale: Mechanism of Pyrazole N-Alkylation

The N-alkylation of pyrazole is a nucleophilic substitution reaction. The process is predicated on the acidic nature of the proton attached to the nitrogen atom in the pyrazole ring. The reaction proceeds through two primary steps: deprotonation and nucleophilic attack.

-

Deprotonation: The pyrazole N-H proton is weakly acidic. A base is required to remove this proton, generating a pyrazolate anion. The choice of base is critical and dictates the reaction conditions. Strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, while weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be effective, often under phase-transfer conditions.[3][4]

-

Nucleophilic Attack (Sₙ2 Reaction): The resulting pyrazolate anion is a potent nucleophile. It attacks the electrophilic carbon of the alkylating agent. For the synthesis of this compound, common alkylating agents include 2-haloethanols (e.g., 2-chloroethanol, 2-bromoethanol) or ethylene oxide. The nitrogen atom of the pyrazolate displaces the leaving group (e.g., halide) in a classic Sₙ2 fashion to form the N-C bond.

For pyrazole itself, the two nitrogen atoms are equivalent, so only one product is formed. However, for unsymmetrical pyrazoles, N-alkylation can lead to a mixture of two regioisomers.[5][6] The control of regioselectivity in such cases is a significant challenge in pyrazole chemistry, often influenced by steric effects of substituents on the pyrazole ring and the nature of the base and cation used.[5][6]

Caption: General mechanism of pyrazole N-alkylation.

Synthetic Methodologies: A Comparative Overview

Several methodologies exist for the N-alkylation of pyrazole. The choice of method depends on factors such as scale, available reagents, safety considerations, and desired purity.

| Method | Base | Solvent | Alk. Agent | Pros | Cons |

| Classical (Strong Base) | NaH, KH | Anhydrous DMF, THF | 2-Haloethanol | High yield, fast reaction | Requires inert atmosphere, hazardous base, anhydrous conditions |

| Phase Transfer Catalysis (PTC) | KOH, K₂CO₃, NaOH | Toluene, CH₃CN | 2-Haloethanol | Milder conditions, no anhydrous solvent needed, scalable, greener[7] | May require catalyst, potentially longer reaction times |

| Microwave-Assisted | K₂CO₃, Cs₂CO₃ | Ethanol, DMF | 2-Haloethanol | Drastically reduced reaction times, often higher yields[8][9] | Requires specialized equipment, potential for pressure buildup |

| Ionic Liquid Media | KOH | [BMIM][BF₄] | 1-Bromobutane (example) | "Green" solvent, potential for catalyst/solvent recycling[10] | High cost of ionic liquids, viscosity can be an issue |

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol employs a strong, non-nucleophilic base to ensure complete deprotonation of pyrazole.

Safety Warning: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon). 2-Chloroethanol is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).[11]

Workflow:

Caption: Workflow for classical N-alkylation of pyrazole.

Step-by-Step Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) suspended in anhydrous N,N-Dimethylformamide (DMF).[3]

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium pyrazolate salt.

-

Alkylation: Add 2-chloroethanol (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography.

Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)

This method is operationally simpler, avoids hazardous reagents like NaH, and is more amenable to large-scale synthesis.[7][12]

Step-by-Step Procedure:

-

Setup: To a round-bottom flask, add pyrazole (1.0 eq.), powdered potassium hydroxide (2.0 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.), and a solvent like acetonitrile or toluene.

-

Addition of Alkylating Agent: Add 2-bromoethanol (1.1 eq.) to the stirred suspension.

-

Reaction: Heat the mixture to 50-60 °C and stir vigorously for 6-12 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Wash the filter cake with a small amount of the solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The residue can be purified by distillation under vacuum or by column chromatography to yield the pure product.

Product Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.

| Property | Data |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol [13] |

| Appearance | Colorless to pale yellow oil/solid |

| Boiling Point | ~110-115 °C at reduced pressure |

| Spectroscopic Data | Expected Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5 (d, 1H, pyrazole-H), 7.4 (d, 1H, pyrazole-H), 6.2 (t, 1H, pyrazole-H), 4.2 (t, 2H, N-CH₂), 3.9 (t, 2H, CH₂-OH), ~2.5-3.5 (br s, 1H, OH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.5, 129.0, 105.5 (pyrazole carbons), 61.0 (CH₂-OH), 52.0 (N-CH₂). |

| IR (neat, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), ~1500 (C=N stretch).[14] |

| Mass Spec (EI) | M⁺ at m/z = 112. |

Troubleshooting and Optimization

Even well-established procedures can encounter issues. A logical approach to troubleshooting is key to success.

Caption: A decision tree for troubleshooting common issues.

Optimization Parameters:

-

Base: For sensitive substrates, a weaker base like K₂CO₃ can prevent side reactions. For stubborn reactions, a stronger base like NaH is preferable.

-

Solvent: Polar aprotic solvents like DMF or DMSO generally accelerate Sₙ2 reactions. However, for PTC, a non-polar solvent like toluene can be effective.

-

Temperature: Increasing the temperature can increase the reaction rate but may also lead to byproduct formation. The optimal temperature must be determined empirically.

-

Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. If a reaction with 2-chloroethanol is sluggish, switching to 2-bromoethanol can significantly improve the rate.

Safety and Handling

Chemical synthesis requires a commitment to safety. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Pyrazole: Harmful if swallowed. Causes skin and serious eye irritation.[11]

-

Sodium Hydride (NaH): Pyrophoric and water-reactive. Must be handled under an inert atmosphere.[3]

-

2-Haloethanols (e.g., 2-Chloroethanol): Highly toxic by inhalation, ingestion, and skin contact. Handle with extreme caution.

-

Solvents (DMF, Acetonitrile): Can be harmful. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][15][16][17] An emergency eyewash and safety shower should be readily accessible.

Conclusion

The N-alkylation of pyrazole to produce this compound is a robust and versatile transformation crucial for the synthesis of advanced pharmaceutical intermediates. While classical methods using strong bases are effective, modern approaches like Phase Transfer Catalysis and microwave-assisted synthesis offer greener, safer, and often more efficient alternatives.[8][12] A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a steadfast commitment to safety are the cornerstones of successfully implementing this synthesis in a research or development setting.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 8. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. books.rsc.org [books.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. kishida.co.jp [kishida.co.jp]

Characterization of 2-(1H-pyrazol-1-yl)ethanol using NMR and IR spectroscopy.

An In-Depth Technical Guide

Comprehensive Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)ethanol

A Senior Application Scientist's Guide to Structural Elucidation using NMR and IR Spectroscopy

Executive Summary

This technical guide provides a detailed walkthrough for the structural characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a molecule incorporating both a pyrazole ring and a primary alcohol, its unambiguous identification is crucial for research and development. This document outlines the synergistic application of Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) to achieve full structural verification. We delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting spectral data to build a cohesive and self-validating analytical picture of the target molecule.

Introduction: The Analytical Imperative

Pyrazole derivatives form a cornerstone of modern drug development, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The compound this compound serves as a valuable synthon, incorporating a reactive hydroxyl group for further functionalization while retaining the core pyrazole scaffold. Accurate and comprehensive characterization is paramount to confirm its identity, purity, and structural integrity before its use in downstream applications.

Spectroscopic techniques offer a non-destructive and highly informative means of molecular analysis.[1][3] This guide will demonstrate how IR spectroscopy provides a rapid fingerprint of the molecule's functional groups, while ¹H and ¹³C NMR spectroscopy work in concert to map the complete carbon-hydrogen framework, confirming atom connectivity and the specific isomeric form.

Molecular Structure and Spectroscopic Principles

The foundational step in any spectroscopic analysis is understanding the target structure. This compound consists of an ethanol substituent attached to the N1 position of a pyrazole ring.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

-

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending.[4] Specific bonds and functional groups vibrate at characteristic frequencies, allowing for their identification.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR exploits the magnetic properties of atomic nuclei (¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment, providing detailed information about the structure and connectivity of atoms.[5]

Experimental Protocols & Methodologies

The trustworthiness of spectral data is directly linked to the rigor of the experimental procedure. The following protocols represent a validated approach for obtaining high-quality data.

Sample Preparation

-

NMR Sample: Weigh 5-10 mg of the this compound sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

-

IR Sample (Neat Liquid): If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

-

IR Sample (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition Workflow

Caption: Standard workflow for spectroscopic characterization.

-

IR Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, typically over a range of 4000-600 cm⁻¹, and the background is automatically subtracted.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is employed.[6]

-

¹H NMR: Acquire the spectrum with a spectral width of ~15 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.[6]

-

¹³C NMR: Acquire the spectrum with a spectral width of ~220 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[6]

-

Data Interpretation and Analysis

This section synthesizes the expected spectral data based on established principles and correlates it with the known structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

The IR spectrum provides immediate confirmation of the key functional groups. The most characteristic absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol (-OH) | The broadness and intensity of this peak are definitive for the hydroxyl group and are caused by intermolecular hydrogen bonding.[4][7][8][9] |

| 3150 - 3100 (medium) | =C-H stretch | Pyrazole Ring | Aromatic sp² C-H stretches typically appear at frequencies above 3000 cm⁻¹.[4] |

| 2960 - 2850 (medium) | -C-H stretch | Ethyl Chain | Aliphatic sp³ C-H stretches from the -CH₂- groups absorb just below 3000 cm⁻¹.[8] |

| ~1550, ~1490 | C=N, C=C stretch | Pyrazole Ring | These absorptions are characteristic of the pyrazole ring system's double bonds. |

| 1260 - 1050 (strong) | C-O stretch | Primary Alcohol | This strong band confirms the presence of the carbon-oxygen single bond of the alcohol.[4][9][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR provides an unambiguous map of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum resolves each unique proton in the molecule. The signals are analyzed based on chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern from adjacent protons).

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| H5 | ~7.5 | Doublet (d) | 1H | Pyrazole H-5: This proton is typically the most downfield of the ring protons due to its proximity to the two nitrogen atoms. It is split into a doublet by the adjacent H4 proton.[6] |

| H3 | ~7.4 | Doublet (d) | 1H | Pyrazole H-3: This proton is also in the aromatic region and is split into a doublet by the adjacent H4 proton. |

| H4 | ~6.2 | Triplet (t) | 1H | Pyrazole H-4: This proton is coupled to both H3 and H5, resulting in a triplet (or a doublet of doublets). It is typically the most upfield of the pyrazole protons. |

| Cα-H | ~4.2 | Triplet (t) | 2H | -N-CH₂-: These protons are on the carbon (Cα) directly attached to the pyrazole nitrogen. The electron-withdrawing nature of the aromatic ring shifts this signal significantly downfield. It is split into a triplet by the adjacent Cβ protons. |

| Cβ-H | ~3.9 | Triplet (t) | 2H | -CH₂-OH: These protons are on the carbon (Cβ) attached to the hydroxyl group. They are split into a triplet by the adjacent Cα protons. |

| OH | Variable (e.g., ~2.5) | Broad Singlet (br s) | 1H | -OH: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[11] It often appears as a broad singlet. |

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of non-equivalent carbons and information about their chemical environment.

| Label | Chemical Shift (δ, ppm) | Assignment & Rationale |

| C3 | ~139 | Pyrazole C-3: This carbon is significantly deshielded due to its position between two nitrogen atoms in the aromatic ring system.[12] |

| C5 | ~129 | Pyrazole C-5: Similar to C3, this carbon is in the aromatic region but may have a slightly different chemical shift due to the N-substituent.[12][13] |

| C4 | ~105 | Pyrazole C-4: This carbon is typically the most shielded (upfield) of the pyrazole ring carbons.[14] |

| Cβ | ~61 | -CH₂-OH: The carbon atom directly bonded to the electronegative oxygen atom appears in this characteristic region for primary alcohols. |

| Cα | ~53 | -N-CH₂-: The carbon atom bonded to the pyrazole nitrogen is also shifted downfield, but typically less so than the carbon bonded to oxygen. |

Integrated Spectroscopic Analysis: A Unified Conclusion

By combining the data from all three spectroscopic methods, a definitive structural confirmation is achieved:

-

IR confirms the presence of key functional groups: A hydroxyl group (broad O-H stretch at ~3300 cm⁻¹ and strong C-O stretch at ~1100 cm⁻¹) and an aromatic pyrazole ring (C-H and C=N/C=C stretches).

-

¹H NMR confirms the connectivity and isomerism: It establishes the 1-substituted pyrazole pattern with three distinct ring protons and confirms the presence of an ethyl group (-CH₂CH₂-) through the two triplet signals. The downfield shifts of these triplets confirm their attachment to the nitrogen and oxygen atoms, respectively.

-

¹³C NMR confirms the carbon count and environment: It shows five distinct carbon signals, matching the five unique carbons in the structure (three for the pyrazole ring and two for the ethyl chain), with chemical shifts consistent with their assigned positions.

The collective data provides a self-validating system. The functional groups identified by IR are accounted for in the NMR spectra, and the carbon-hydrogen framework mapped by NMR is consistent with the functional groups seen in the IR. This integrated approach leaves no ambiguity as to the identity of the compound being this compound.

Conclusion

The structural elucidation of this compound is proficiently achieved through the synergistic use of IR and NMR spectroscopy. IR spectroscopy provides a rapid and reliable method for identifying the essential alcohol and pyrazole functional groups. ¹H and ¹³C NMR spectroscopy deliver a detailed atomic-level map, confirming the precise arrangement and connectivity of the ethyl substituent at the N1 position of the pyrazole ring. The characteristic spectral data presented in this guide serve as an authoritative reference for researchers and scientists in verifying the synthesis and ensuring the quality of this important chemical building block.

References

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. benchchem.com [benchchem.com]

- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers engaged in the synthesis and development of novel chemical entities, a thorough understanding of NMR spectral data is paramount for structure elucidation and verification. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-(1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceutical agents.

This document provides a comprehensive analysis of the chemical shifts (δ), coupling constants (J), and multiplicities for each signal in the ¹H and ¹³C NMR spectra of this compound. The causality behind the observed spectral features will be discussed, grounded in the principles of NMR theory and supported by data from analogous structures. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds is presented, ensuring scientific integrity and reproducibility.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are depicted below. This numbering system will be used for the assignment of all NMR signals throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the different protons in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and comparison with structurally related N-alkylated pyrazoles.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | d | ~1.8 |

| H-5 | ~7.4 | d | ~2.3 |

| H-4 | ~6.2 | t | ~2.1 |

| H-6 (N-CH₂) | ~4.2 | t | ~5.5 |

| H-7 (O-CH₂) | ~3.9 | t | ~5.5 |

| OH | Variable | br s | - |

Rationale for ¹H NMR Assignments:

-

Pyrazole Ring Protons (H-3, H-4, and H-5):

-

The protons on the pyrazole ring are in the aromatic region, typically appearing between 6.0 and 8.0 ppm.

-

H-3 and H-5 are adjacent to a nitrogen atom, which deshields them, causing them to resonate at a lower field compared to H-4. Their signals are expected to be doublets due to coupling with H-4.

-

H-4 is situated between two carbon atoms and is expected to appear at a higher field (more shielded) relative to H-3 and H-5. Its signal will be a triplet due to coupling with both H-3 and H-5, with similar coupling constants.

-

-

Ethanol Side Chain Protons (H-6 and H-7):

-

H-6 (N-CH₂): These protons are directly attached to a nitrogen atom of the pyrazole ring, which is an electron-withdrawing group. This deshielding effect results in a downfield chemical shift, predicted to be around 4.2 ppm. The signal will be a triplet due to coupling with the adjacent H-7 protons.

-

H-7 (O-CH₂): These protons are adjacent to the hydroxyl group. The electronegative oxygen atom also causes a deshielding effect, leading to a chemical shift around 3.9 ppm. This signal will also be a triplet due to coupling with the H-6 protons.

-

-

Hydroxyl Proton (OH):

-

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

-

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom and data from similar pyrazole derivatives.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~139 |

| C-5 | ~129 |

| C-4 | ~106 |

| C-6 (N-CH₂) | ~53 |

| C-7 (O-CH₂) | ~61 |

Rationale for ¹³C NMR Assignments:

-

Pyrazole Ring Carbons (C-3, C-4, and C-5):

-

The carbon atoms of the aromatic pyrazole ring resonate in the downfield region, typically between 100 and 140 ppm.

-

C-3 and C-5 are directly bonded to nitrogen atoms, which results in significant deshielding. C-3 is generally observed at a slightly lower field than C-5 in N-substituted pyrazoles.

-

C-4 is located between two carbon atoms and is the most shielded of the ring carbons, thus appearing at the highest field.

-

-

Ethanol Side Chain Carbons (C-6 and C-7):

-

C-6 (N-CH₂): This carbon is attached to the pyrazole nitrogen, which causes a moderate downfield shift.

-

C-7 (O-CH₂): The direct attachment to the highly electronegative oxygen atom of the hydroxyl group results in a significant deshielding effect, causing this carbon to resonate at a lower field compared to C-6.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Ensure the solvent is of high purity and low in residual water to minimize interference with the hydroxyl proton signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the NMR spectra of this compound, integrating both ¹H and ¹³C NMR data for a comprehensive structural elucidation.

Caption: Logical workflow for the NMR spectral analysis of this compound.

Conclusion

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, offering valuable insights for researchers in the fields of chemistry and drug development. The predicted spectral data, along with the rationale for the assignments, serve as a reliable reference for the structural characterization of this compound. The included experimental protocol outlines a robust methodology for acquiring high-quality NMR spectra, ensuring the scientific rigor of the analytical process. By following the logical workflow presented, scientists can confidently interpret their NMR data to verify the structure and purity of this compound and its derivatives.

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(1H-pyrazol-1-yl)ethanol

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2-(1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in pharmaceutical and chemical research. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental design, from sample preparation and ionization source selection to the interpretation of fragmentation patterns. We will delve into both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, offering detailed protocols and predictive insights into the molecule's behavior under mass spectrometric conditions. This guide is designed to equip the reader with the foundational knowledge and practical expertise required to develop and validate robust analytical methods for this and similar N-substituted pyrazole compounds.

Introduction: The Analytical Significance of this compound

The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] The compound this compound, with its N-substituted ethanol group, presents a unique analytical challenge. Its structure combines the aromatic, nitrogen-rich pyrazole ring with a polar hydroxyl group, influencing its ionization efficiency and fragmentation behavior. Accurate and reliable mass spectrometric analysis is paramount for its characterization, quantification in complex matrices, and for metabolic studies. This guide will provide a comprehensive framework for achieving these analytical goals.

The positional isomerism of the pyrazole ring, such as the difference between this compound and 2-(1H-pyrazol-4-yl)ethanol, necessitates precise analytical techniques for unambiguous identification.[4][5] Mass spectrometry, particularly when coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), is the premier technique for this purpose.[6]

Foundational Chemical Properties

Before delving into the mass spectrometry, a clear understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | Inferred from isomer data[4] |

| Molecular Weight | 112.13 g/mol | Inferred from isomer data[4] |

| Monoisotopic Mass | 112.0637 Da | Inferred from isomer data[4] |

These fundamental properties are the starting point for interpreting the mass spectra, with the monoisotopic mass being the most relevant for high-resolution mass spectrometry.

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating system, where each step is chosen to ensure the integrity of the final data. The following diagram illustrates a comprehensive workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For volatile or semi-volatile compounds that are thermally stable, GC-MS with Electron Ionization (EI) is a powerful tool for structural elucidation due to its generation of extensive and reproducible fragmentation patterns.[6]

Rationale for Experimental Choices in GC-MS

-

Injector Temperature: Set to a temperature (e.g., 250 °C) that ensures rapid volatilization of the analyte without thermal degradation.

-

GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point to achieve separation from potential isomers or impurities.[6]

-

Ionization Energy: A standard 70 eV is used to generate a consistent and comparable fragmentation pattern.[7] This high energy induces significant fragmentation, providing a detailed fingerprint of the molecule.

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is predicted to be driven by the stability of the resulting fragments and the inherent structural features of the molecule. The molecular ion (M•+) will be observed at m/z 112.

The following diagram outlines the predicted major fragmentation pathways:

Causality of Fragmentation:

-

Side-chain Cleavage (m/z 81): The most probable initial fragmentation is the cleavage of the C-N bond connecting the ethanol side chain to the pyrazole ring, with the positive charge retained on the more stable pyrazole ring. This would result in a fragment at m/z 81. This is often a dominant fragmentation pathway for N-substituted heterocycles.

-

α-Cleavage (m/z 111): Loss of a hydrogen radical from the carbon bearing the hydroxyl group (α-cleavage) can occur, leading to a fragment at m/z 111.

-

Ring Fragmentation (m/z 54): The pyrazole ring itself can undergo fragmentation. A common fragmentation pathway for pyrazoles is the loss of hydrogen cyanide (HCN), which has a mass of 27 Da.[8] The fragment at m/z 81 could further lose HCN to produce a fragment at m/z 54.

Detailed GC-MS Protocol

Objective: To obtain a reproducible EI mass spectrum of this compound for structural confirmation.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of ~10 µg/mL.

-

GC Instrument Setup: [9]

-

Injector: 250 °C, Splitless mode, 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 60 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

-

MS Instrument Setup:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Solvent Delay: 3 minutes.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For quantitative analysis in biological matrices or for thermally labile compounds, LC-MS with Electrospray Ionization (ESI) is the preferred method.[10][11] Given the presence of basic nitrogen atoms in the pyrazole ring, positive ion mode ESI ([M+H]⁺) is expected to be highly efficient.[12]

Rationale for Experimental Choices in LC-ESI-MS

-

Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic acid) is crucial.[10] The acid serves to protonate the analyte in solution prior to entering the ESI source, thereby enhancing the formation of the [M+H]⁺ ion.

-

Ionization Mode: Positive ion mode is selected due to the ease of protonating the nitrogen atoms on the pyrazole ring.

-

Collision Energy (for MS/MS): In tandem mass spectrometry (MS/MS), the collision energy must be optimized to induce fragmentation of the protonated molecule ([M+H]⁺ at m/z 113). A collision energy ramp allows for the observation of a range of fragment ions.

Predicted ESI-MS/MS Fragmentation Pathway

In ESI-MS/MS, we start with the even-electron protonated molecule ([M+H]⁺, m/z 113). The fragmentation will proceed through the loss of neutral molecules.

Causality of Fragmentation:

-

Loss of Water (m/z 95): The protonated molecule can easily lose a neutral water molecule (18 Da) from the ethanol side chain, resulting in a stable fragment ion at m/z 95. This is a very common fragmentation pathway for protonated alcohols.

-

Loss of Ethylene (m/z 85): Cleavage of the bond between the pyrazole ring and the ethyl linker can lead to the loss of a neutral ethylene molecule (28 Da), with the protonated pyrazole-methanol fragment remaining at m/z 85.

Detailed LC-MS/MS Protocol

Objective: To develop a quantitative method for this compound and confirm its identity via MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

Procedure:

-

Sample Preparation: Prepare standards in a 50:50 mixture of mobile phase A and B. For analysis in biological matrices, a protein precipitation or solid-phase extraction would be necessary.

-

LC Instrument Setup:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Instrument Setup:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

MS/MS Transitions (for QqQ):

-

Primary: m/z 113 -> 95 (for quantification)

-

Secondary: m/z 113 -> 85 (for confirmation)

-

-

Collision Energy: Optimize for each transition (e.g., start with a ramp from 10-30 eV).

-

Conclusion and Future Perspectives

This guide has provided a comprehensive, scientifically-grounded framework for the mass spectrometric analysis of this compound. By understanding the underlying principles of ionization and fragmentation, researchers can move from simply following a protocol to intelligently designing and troubleshooting robust analytical methods. The predicted fragmentation pathways for both EI and ESI provide a solid foundation for spectral interpretation. For definitive structural elucidation, high-resolution mass spectrometry to confirm the elemental composition of fragment ions is recommended. As new pyrazole-based compounds continue to be developed, the principles and methodologies outlined herein will serve as a valuable resource for the analytical chemistry community.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

Unveiling the Molecular Architecture: A Guide to the Crystal Structure Determination of 2-(1H-pyrazol-1-yl)ethanol Derivatives

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-(1H-pyrazol-1-yl)ethanol scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount, as structure dictates function. This guide provides a comprehensive, in-depth walkthrough of the principles and methodologies for determining the crystal structure of novel this compound derivatives. We will navigate the entire workflow, from obtaining high-quality single crystals to the final analysis of intermolecular interactions, equipping researchers with the knowledge to elucidate the structural underpinnings of their compounds' efficacy and behavior.

The Imperative of Structural Elucidation

In drug development, a molecule's solid-state structure is not merely an academic curiosity; it is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For pyrazole derivatives, the arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and π-stacking.[1][4][5] These interactions are fundamental to molecular recognition at biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard, providing unambiguous, high-resolution data on bond lengths, bond angles, and stereochemistry.[6][7][8]

The Foundation: From Synthesis to Single Crystal

The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. A suitable crystal should be well-formed, free of defects, and typically between 30 and 300 microns in its dimensions.[6]

Synthesis and Purification

The synthesis of this compound derivatives often involves the reaction of a substituted pyrazole with an appropriate epoxide or a two-step process involving condensation reactions.[3][9] It is imperative that the synthesized compound is purified to the highest possible degree, as impurities can severely inhibit crystallization. Techniques such as column chromatography or recrystallization are standard. For compounds with low solubility, a binary solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation) can be effective.[10]

Crystallization Methodologies

The goal of crystallization is to slowly bring a supersaturated solution to a state of lower solubility, allowing molecules to self-assemble into a highly ordered lattice.

Experimental Protocol 1: Slow Evaporation Technique

-

Solvent Screening: Dissolve a small amount of the purified compound (2-5 mg) in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find a solvent in which the compound is moderately soluble.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean, small vial.

-

Incubation: Cover the vial with a cap, or Parafilm, pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Isolation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once crystals of suitable size and quality have formed, carefully extract them from the mother liquor using a pipette or a mounting loop.

Causality Insight: Slow evaporation prevents rapid precipitation, which would lead to an amorphous powder or poorly ordered microcrystals. The gradual increase in concentration allows molecules sufficient time to orient themselves correctly into a repeating crystal lattice, which is essential for sharp diffraction.

The Experiment: Acquiring Diffraction Data

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[7]

Experimental Protocol 2: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a specialized loop.[6]

-

Centering: The mounted crystal is placed on the goniometer head in the diffractometer and centered precisely in the X-ray beam.

-

Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. The positions of the diffraction spots are used by the instrument's software to determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file (e.g., an HKL file).

The Analysis: Structure Solution and Refinement

This phase transforms the raw diffraction intensities into a chemically meaningful 3D atomic model. The process is iterative, involving cycles of model building and refinement.[11][12]

Structure Solution

The "phase problem" is the central challenge: the detector measures intensities, but both intensity and phase information are needed to calculate the electron density map. For small molecules like pyrazole derivatives, direct methods are typically successful in generating an initial set of phases to produce the first electron density map.

Structure Refinement

Refinement is the process of improving the initial atomic model to achieve the best possible fit between the observed diffraction data (Y_o) and the data calculated from the model (Y_c).[13][14] This is typically done using a least-squares minimization procedure.[14]

Experimental Protocol 3: Structure Solution and Refinement Workflow

-

Data Input: Load the reflection file (containing h, k, l, intensity, and standard uncertainty) and the unit cell information into a structure solution program (e.g., SHELXT, Olex2).

-

Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the correct space group. Mis-assigning the space group is a common pitfall that can lead to an incorrect structure.[12]

-

Initial Solution: Run the structure solution algorithm. This should reveal a significant portion of the molecule's atoms in the initial electron density map.

-

Model Building: Assign atom types (C, N, O) to the electron density peaks. Use chemical knowledge of the this compound scaffold to complete the model.

-

Isotropic Refinement: Begin the refinement process by treating all atoms as isotropic spheres (vibrating equally in all directions).

-

Anisotropic Refinement: Refine non-hydrogen atoms anisotropically, modeling their thermal motion as ellipsoids. This provides a more accurate model.

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions ("riding model") or, if data quality allows, locate them in the difference Fourier map.

-

Convergence: Continue refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors (indicators of agreement) are minimized.

-

Validation: Assess the quality of the final model. Key indicators include:

-

R1: Should be < 5% for high-quality data.

-

wR2: Should be < 15%.

-

Goodness of Fit (GooF): Should be close to 1.0.

-

Residual Electron Density: The difference map should be relatively flat, with no large positive or negative peaks.

-

-

Final Output: Generate a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.

The Interpretation: Uncovering Supramolecular Chemistry

With a refined structure, the focus shifts to analysis. For pyrazole derivatives, the interplay of hydrogen bonds is critical for defining the supramolecular architecture.[5] The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (the sp2 hybridized nitrogen), while the ethanol tail provides an additional donor (O-H) and acceptor (O).[4][5]

Analysis of the crystal packing can reveal dimers, chains, or more complex 3D networks.[5][15] These patterns are crucial for understanding polymorphism and can be correlated with physical properties. Computational tools like Hirshfeld surface analysis can further quantify and visualize these intermolecular interactions.[16]

Data Summary of Representative Derivatives

The following table summarizes crystallographic data for known this compound derivatives, illustrating the typical parameters obtained from a successful structure determination.

| Compound Name/Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol (C₁₁H₁₃N₃O) | Monoclinic | P2₁/c | 11.235(2) | 10.999(2) | 9.173(2) | 106.60(3) | 1085.3(4) | [3] |

| 2,2,2-Tris(pyrazol-1-yl)ethanol (C₁₁H₁₂N₆O) | Monoclinic | P2₁/n | 19.6589(14) | 11.5155(8) | 12.4185(18) | 125.740(1) | 2281.9(4) | [15] |

Conclusion

The determination of a crystal structure is a powerful, definitive step in the characterization of any new chemical entity. For researchers working with this compound derivatives, this process provides invaluable insight into the molecule's intrinsic properties and its potential for interaction in a biological system. By carefully following the structured workflow of crystallization, data acquisition, structure refinement, and detailed analysis, scientists can build a robust understanding of their compounds, accelerating the journey from molecular design to therapeutic application.

References

- 1. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 2. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 5. mdpi.com [mdpi.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 9. scilit.com [scilit.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. dictionary.iucr.org [dictionary.iucr.org]

- 14. Introduction [pd.chem.ucl.ac.uk]

- 15. 2,2,2-Tris(pyrazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(1H-pyrazol-1-yl)ethanol.

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, it possesses a unique combination of structural features that impart specific physicochemical properties. The presence of a hydroxyl group and the pyrazole moiety makes it a versatile building block for the synthesis of more complex molecules with potential biological activities.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination, to support its application in research and development.

Molecular Structure and Physicochemical Profile

The structural arrangement of this compound, with its combination of a polar hydroxyl group and an aromatic pyrazole ring, governs its physical and chemical behavior.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6314-23-4 | [3] |

| Molecular Formula | C₅H₈N₂O | [3] |

| Molecular Weight | 112.13 g/mol | [3] |

| Physical Form | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water and polar organic solvents (predicted) | [4][5] |

| pKa | Data not available |

Synthesis and Characterization

A plausible synthesis of this compound involves the N-alkylation of pyrazole with a suitable two-carbon electrophile bearing a protected hydroxyl group, followed by deprotection. A common method is the reaction of pyrazole with 2-chloroethanol or ethylene oxide.

Experimental Protocol for Synthesis

-

Reaction Setup: To a solution of pyrazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: To the resulting solution, add 2-chloroethanol (1.2 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Caption: General workflow for the synthesis of this compound.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for the successful application of this compound in drug development and other scientific endeavors.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[7]

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min).[8] The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is a key property of a liquid and is dependent on atmospheric pressure.[9][10]

Protocol (Micro-boiling point method):

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Heating: The test tube is heated in a suitable bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility in various solvents provides insights into the polarity and potential for formulation of the compound.[11]

Protocol:

-

Solvent Screening: A small, accurately weighed amount of the compound (e.g., 1-10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.

-

Equilibration: The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for determining key physicochemical properties.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values.[12]

Protocol (Potentiometric Titration):

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

Analysis: The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the ethanol side chain. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms. For instance, the methylene groups of the ethanol moiety adjacent to the nitrogen and the hydroxyl group will exhibit characteristic triplet signals.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹) and C-N and C=N stretching vibrations of the pyrazole ring.[13]

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

Conclusion